
QP50Eso5RA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HTL22562 is a synthetic organic compound that functions as a calcitonin gene-related peptide receptor antagonist. It was designed for the acute treatment of migraine, making it a significant compound in the field of neurology .
Analyse Des Réactions Chimiques
HTL22562 primarily undergoes reactions typical of organic compounds, such as oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions are not extensively documented, but common reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. The major products formed from these reactions would depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
HTL22562 is extensively used in scientific research, particularly in the study of migraines. As a calcitonin gene-related peptide receptor antagonist, it helps in understanding the role of this receptor in migraine pathophysiology .
Mécanisme D'action
HTL22562 exerts its effects by antagonizing the calcitonin gene-related peptide receptor. This receptor is involved in the transmission of pain and the regulation of blood flow in the brain. By blocking this receptor, HTL22562 helps to alleviate the symptoms of migraine .
Comparaison Avec Des Composés Similaires
HTL22562 is unique in its specific targeting of the calcitonin gene-related peptide receptor. Similar compounds include other calcitonin gene-related peptide receptor antagonists, such as BHV-3100 and NVL-520 . These compounds also target the same receptor but may differ in their pharmacokinetic properties, efficacy, and safety profiles.
HTL22562 stands out due to its specific design for acute migraine treatment, making it a valuable tool in both clinical and research settings.
Propriétés
Numéro CAS |
2097085-63-5 |
|---|---|
Formule moléculaire |
C40H49N11O5 |
Poids moléculaire |
763.9 g/mol |
Nom IUPAC |
N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-[[(2S)-1-oxo-3-piperidin-4-yl-1-(4-pyridin-4-ylpiperazin-1-yl)propan-2-yl]amino]propan-2-yl]-2-oxospiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-1'-carboxamide |
InChI |
InChI=1S/C40H49N11O5/c1-26-21-28(22-29-25-44-48-34(26)29)24-32(46-38(54)51-15-8-40(9-16-51)31-3-2-10-43-35(31)47-39(55)56-40)36(52)45-33(23-27-4-11-41-12-5-27)37(53)50-19-17-49(18-20-50)30-6-13-42-14-7-30/h2-3,6-7,10,13-14,21-22,25,27,32-33,41H,4-5,8-9,11-12,15-20,23-24H2,1H3,(H,44,48)(H,45,52)(H,46,54)(H,43,47,55)/t32-,33+/m1/s1 |
Clé InChI |
LIPVCPUZWNTQHV-SAIUNTKASA-N |
SMILES isomérique |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N[C@@H](CC3CCNCC3)C(=O)N4CCN(CC4)C5=CC=NC=C5)NC(=O)N6CCC7(CC6)C8=C(NC(=O)O7)N=CC=C8 |
SMILES canonique |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)NC(CC3CCNCC3)C(=O)N4CCN(CC4)C5=CC=NC=C5)NC(=O)N6CCC7(CC6)C8=C(NC(=O)O7)N=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





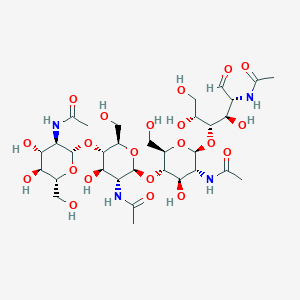

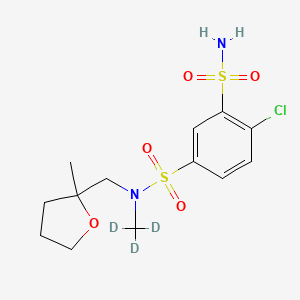
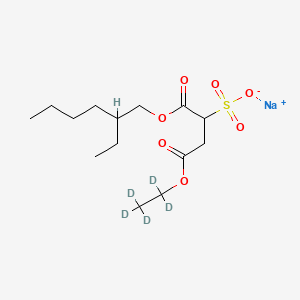
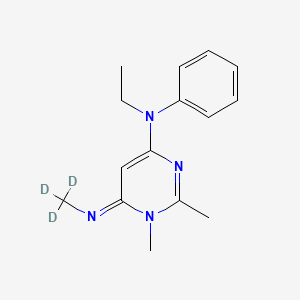
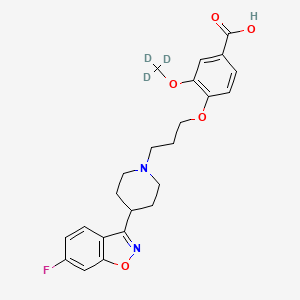



![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)

